molecular formula C15H13ClN2 B157114 Desmethylmedazepam CAS No. 1694-78-6

Desmethylmedazepam

Cat. No.: B157114
CAS No.: 1694-78-6
M. Wt: 256.73 g/mol
InChI Key: JZWOKDTXYPEJEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethylmedazepam can be synthesized through the N-demethylation of diazepam. This process involves the removal of a methyl group from diazepam, resulting in the formation of this compound . The reaction typically requires the use of a strong base, such as sodium hydroxide, and is carried out under reflux conditions.

Industrial Production Methods: In industrial settings, this compound is produced through the same N-demethylation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Desmethylmedazepam undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Desmethylmedazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system . It binds to the benzodiazepine receptor site on the GABA-A receptor, increasing the frequency of chloride ion channel opening and leading to hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and produces the anxiolytic, sedative, and muscle relaxant effects .

Comparison with Similar Compounds

This compound’s unique pharmacokinetic profile and its role as an active metabolite of several benzodiazepines make it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

7-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWOKDTXYPEJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168709
Record name Desmethylmedazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694-78-6
Record name Desmethylmedazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1694-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylmedazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylmedazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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